molecular formula C22H18BrNO2 B13984715 (9H-Fluoren-9-yl)methyl (4-bromo-2-methylphenyl)carbamate

(9H-Fluoren-9-yl)methyl (4-bromo-2-methylphenyl)carbamate

Katalognummer: B13984715
Molekulargewicht: 408.3 g/mol
InChI-Schlüssel: BLJPANYBQPVESE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(9H-Fluoren-9-yl)methyl (4-bromo-2-methylphenyl)carbamate is a chemical compound with the molecular formula C22H18BrNO2. It is known for its unique structure, which includes a fluorenyl group and a brominated phenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (4-bromo-2-methylphenyl)carbamate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with 4-bromo-2-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(9H-Fluoren-9-yl)methyl (4-bromo-2-methylphenyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce oxides or amines, respectively .

Wissenschaftliche Forschungsanwendungen

(9H-Fluoren-9-yl)methyl (4-bromo-2-methylphenyl)carbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of (9H-Fluoren-9-yl)methyl (4-bromo-2-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(9H-Fluoren-9-yl)methyl (4-bromo-2-methylphenyl)carbamate is unique due to the presence of both the fluorenyl and brominated phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its bromine atom allows for further functionalization through substitution reactions, enhancing its versatility in synthetic chemistry .

Eigenschaften

Molekularformel

C22H18BrNO2

Molekulargewicht

408.3 g/mol

IUPAC-Name

9H-fluoren-9-ylmethyl N-(4-bromo-2-methylphenyl)carbamate

InChI

InChI=1S/C22H18BrNO2/c1-14-12-15(23)10-11-21(14)24-22(25)26-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20H,13H2,1H3,(H,24,25)

InChI-Schlüssel

BLJPANYBQPVESE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)Br)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.